molecular formula C17H19NO4S B4301321 ETHYL 3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE

ETHYL 3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE

Cat. No.: B4301321
M. Wt: 333.4 g/mol
InChI Key: BOEZFUULZRAPPU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a thienylcarbonyl group, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE typically involves the esterification of 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid.

    Reduction: Formation of ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanol.

    Substitution: Formation of ethyl 3-(4-substituted phenyl)-3-[(2-thienylcarbonyl)amino]propanoate.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
  • Ethyl 3-(4-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoate
  • Ethyl 3-(4-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoate

Uniqueness

Ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-(thiophene-2-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-16(19)11-14(12-6-8-13(21-2)9-7-12)18-17(20)15-5-4-10-23-15/h4-10,14H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZFUULZRAPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE
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ETHYL 3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE

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